Lawsoniaside

Description

Structure

3D Structure

Properties

CAS No. |

116964-02-4 |

|---|---|

Molecular Formula |

C22H28O13 |

Molecular Weight |

500.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-1-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C22H28O13/c23-6-12-14(26)16(28)18(30)21(33-12)32-11-5-10(25)20(9-4-2-1-3-8(9)11)35-22-19(31)17(29)15(27)13(7-24)34-22/h1-5,12-19,21-31H,6-7H2/t12-,13-,14-,15-,16+,17+,18-,19-,21-,22+/m1/s1 |

InChI Key |

MFKUFDGNYITGPN-WFRIJLMHSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lawsoniaside; |

Origin of Product |

United States |

Foundational & Exploratory

The Occurrence and Isolation of Lawsoniaside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawsoniaside, a bioactive glycoside, and its aglycone, Lawsone (2-hydroxy-1,4-naphthoquinone), are compounds of significant interest in the pharmaceutical and cosmetic industries. Primarily sourced from the henna plant (Lawsonia inermis L.), these molecules exhibit a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification, with a focus on reproducible experimental protocols.

Natural Sources of this compound

The principal and most well-documented natural source of this compound and other related hennosides is the leaves of Lawsonia inermis, a flowering plant belonging to the Lythraceae family.[1][2] This plant is cultivated in tropical and subtropical regions of Africa, Asia, and Australia.[2] The concentration of these compounds, particularly Lawsone, can vary depending on the geographical origin, harvest time, and storage conditions of the plant material.[3] While the leaves are the primary source, other parts of the plant, such as the roots, have also been reported to contain bioactive compounds.[4]

Extraction of this compound and Related Compounds

The initial step in isolating this compound and its derivatives involves extracting the crude compounds from the plant material. Various extraction techniques have been employed, each with its own set of advantages and efficiencies. The choice of method and solvent significantly impacts the yield and purity of the final extract.

Table 1: Comparison of Extraction Methods for Compounds from Lawsonia inermis

| Extraction Method | Solvent(s) | Key Parameters | Yield | Reference |

| Maceration | Ethanol, Distilled Water | Room temperature, 24-72 hours | 18.6% (Distilled Water) | |

| Soxhlet Extraction | Distilled Water, Ethanol | 8-72 hours | 17.6% (Distilled Water) | [5] |

| Ultrasound-Assisted Extraction | Ethanol-Water mixture, Aquadest | 10 minutes, pH 1 | 17.96% | [6] |

| Hot Water Extraction | Distilled Water | Optimized parameters | - | [7] |

| Enzymatic Extraction | Cellulase | Optimized pH and temperature | Comparable to ethanolic extraction | [7] |

| Alkaline Extraction | 1.5 M Calcium Hydroxide (pH 10) | 5 hours stirring, 60°C for 15 min | - | [8] |

Experimental Protocols

This protocol is based on the methodology described by Raju et al. (2021).

-

Preparation of Plant Material: Collect fresh leaves of Lawsonia inermis, dry them in the shade, and grind them into a coarse powder.

-

Extraction:

-

Place 100 g of the dried leaf powder into a thimble.

-

Position the thimble in a Soxhlet apparatus.

-

Add 350 mL of distilled water to the round-bottom flask.[5]

-

Heat the solvent to its boiling point and continue the extraction for approximately 72 hours, or until the solvent in the siphon arm runs clear.

-

-

Concentration:

-

After extraction, transfer the solution to a rotary evaporator.

-

Concentrate the extract under reduced pressure at a controlled temperature (e.g., 100°C) to remove the solvent.[5]

-

The resulting concentrated extract can be further dried to obtain a powder.

-

This protocol is adapted from the work of Nurohmi et al. (2019).[6]

-

Preparation of Plant Material: Use dried and powdered leaves of Lawsonia inermis.

-

Extraction:

-

In a beaker, mix the powdered leaves with the chosen solvent (e.g., aquadest) at a specific feed-to-solvent ratio (e.g., 0.02 g/mL).

-

Adjust the pH of the mixture to 1 using an appropriate acid.

-

Place the beaker in an ultrasonic bath.

-

Sonicate the mixture for 10 minutes.

-

-

Separation and Concentration:

-

After sonication, filter the mixture to separate the extract from the solid plant material.

-

The filtrate can then be concentrated using a rotary evaporator to yield the crude extract.

-

Isolation and Purification

Following extraction, the crude extract, which is a complex mixture of compounds, requires further processing to isolate and purify this compound or its aglycone, Lawsone. Chromatographic techniques are central to this stage.

Table 2: Chromatographic Parameters for Purification

| Technique | Stationary Phase | Mobile Phase | Detection | Reference |

| Column Chromatography | Silica Gel (60 mesh) | Chloroform: Petroleum ether: Acetic acid (4:6:0.5) | Visual (colored bands) | [8] |

| Flash Chromatography | - | - | Automated separation of colored bands | [8] |

| High-Performance Liquid Chromatography (HPLC) | RP-C18 column | Acetonitrile and Water with 0.1% Formic Acid (gradient) | UV Detector (278 nm) | [3] |

Experimental Protocol: Column Chromatography for Lawsone Purification

This protocol is based on the method described by Dwivedi et al. (2013).[8]

-

Sample Preparation:

-

Dissolve the crude extract residue in a solvent mixture of chloroform, petroleum ether, and acetic acid (4:6:0.5 by volume).

-

Collect the precipitated Lawsone on a filter paper.

-

-

Column Packing:

-

Prepare a slurry of silica gel (60 mesh) in the mobile phase.

-

Pack a glass column (e.g., 50 x 2.5 cm) with the silica gel slurry, ensuring no air bubbles are trapped.

-

-

Sample Loading and Elution:

-

Dissolve 0.5 g of the precipitated Lawsone in 1 mL of the mobile phase.

-

Carefully load the sample onto the top of the silica gel column.

-

Begin elution with the mobile phase at a flow rate of 1 mL/min.

-

-

Fraction Collection:

-

Collect the effluent in fractions (e.g., 0.5 mL per fraction).

-

Monitor the separation of the colored bands (orange and red). The seventh fraction, collected after approximately 10 hours, is reported to contain the purified Lawsone.

-

-

Drying and Identification:

-

Immediately dry the collected fraction containing the purified compound under vacuum at 35°C using a rotary evaporator.

-

Confirm the identity and purity of the isolated Lawsone using techniques such as 2D Thin Layer Chromatography (TLC) and spectroscopic methods (e.g., IR, HPLC).

-

Visualization of Workflows

Diagram 1: General Workflow for Extraction and Isolation of Compounds from Lawsonia inermis

Caption: Workflow for this compound/Lawsone Isolation.

Diagram 2: Decision Pathway for Extraction Method Selection

Caption: Extraction Method Selection Guide.

Conclusion

The isolation of this compound and its aglycone, Lawsone, from Lawsonia inermis is a well-established process with multiple effective methodologies. The choice of extraction and purification techniques can be tailored to the specific research or developmental goals, balancing factors such as yield, purity, cost, and environmental impact. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to embark on the isolation and further investigation of these promising natural compounds. Further research into optimizing these methods and exploring other potential natural sources will continue to be of high value.

References

- 1. Therapeutic potential of Lawsonia inermis Linn: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the potentials of Lawsonia inermis L.: its antioxidant, antimicrobial, and anticancer potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cetjournal.it [cetjournal.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pakbs.org [pakbs.org]

Elucidating the Lawsoniaside Biosynthetic Pathway: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the biosynthetic pathway of lawsoniaside, a key glycosylated naphthoquinone from the plant Lawsonia inermis (henna). This document outlines the core enzymatic steps, summarizes available quantitative data, provides detailed experimental protocols for pathway elucidation, and includes visualizations of the key pathways and workflows.

Introduction

This compound is a crucial precursor to lawsone (2-hydroxy-1,4-naphthoquinone), the primary bioactive and coloring agent in henna.[1][2] The glycosylation of the lawsone aglycone to form this compound is a critical step that influences the stability, solubility, and bioavailability of the final active compound. Understanding the complete biosynthetic pathway of this compound is paramount for metabolic engineering efforts to enhance its production, for ensuring the quality and consistency of henna-based products, and for exploring its pharmacological potential. This guide synthesizes current knowledge and provides a framework for future research in this area.

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids.[3][4] The pathway can be broadly divided into two major stages: the formation of the lawsone aglycone and the subsequent glycosylation to yield this compound.

Formation of the Lawsone Aglycone

The biosynthesis of lawsone begins with the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) and proceeds through the following key intermediates:

-

Shikimate to Chorismate: The initial steps of the shikimate pathway convert PEP and E4P to chorismate, a critical branch-point metabolite.[3][4]

-

Chorismate to o-Succinylbenzoate (OSB): Chorismate is converted to OSB via the action of several enzymes, including isochorismate synthase.[3]

-

OSB to 1,4-dihydroxy-2-naphthoate (DHNA): OSB is further processed to DHNA.[3]

-

DHNA to Lawsone: The final step in the formation of the aglycone is the conversion of DHNA to lawsone.[3]

The overall workflow for the biosynthesis of the lawsone aglycone is depicted below.

Glycosylation of the Naphthoquinone Core

The final step in the biosynthesis of this compound is the attachment of two glucose moieties to the lawsone precursor. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glucose molecule from UDP-glucose to an acceptor molecule. While the specific UGTs involved in this compound biosynthesis in Lawsonia inermis have not yet been fully characterized, it is hypothesized that a sequential glycosylation occurs. The proposed final step is the conversion of an intermediate to this compound.

The logical relationship for the final glycosylation step is presented below.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for the this compound biosynthetic pathway. Most studies have focused on the quantification of the end-product, lawsone, in henna extracts. The data presented below is a summary of typical values found in the literature for lawsone content and provides a baseline for future quantitative studies on the entire pathway.

| Compound | Plant Tissue | Concentration Range (% dry weight) | Analytical Method | Reference |

| Lawsone | Leaves | 0.1 - 1.5% | HPLC-MS | [5] |

| Hennosides (precursors) | Leaves | Variable | HPLC | [2] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical, molecular, and analytical techniques. The following are detailed methodologies for key experiments.

Isolation and Structural Elucidation of this compound

Objective: To purify this compound from Lawsonia inermis leaves and confirm its structure.

Protocol:

-

Extraction:

-

Air-dry fresh leaves of Lawsonia inermis at room temperature and grind to a fine powder.

-

Extract the powdered leaves with 80% methanol at a 1:10 (w/v) ratio for 24 hours at room temperature with constant agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

-

-

Purification:

-

Subject the concentrated extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (8:2) solvent system.

-

Pool fractions containing the compound of interest and concentrate.

-

Perform further purification using preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structural Elucidation:

-

Analyze the purified compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC) to confirm the structure of this compound.

-

Enzyme Assays for UDP-Glycosyltransferases

Objective: To identify and characterize the UGTs involved in this compound biosynthesis.

Protocol:

-

Protein Extraction:

-

Homogenize fresh, young leaves of Lawsonia inermis in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, 10% glycerol, and 1% PVPP).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract.

-

-

Enzyme Assay:

-

Set up the reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM UDP-glucose

-

1 mM of the acceptor substrate (e.g., lawsone or a potential precursor)

-

Crude protein extract

-

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding an equal volume of methanol.

-

Analyze the reaction products by HPLC-MS to detect the formation of glycosylated products.

-

-

Enzyme Purification and Characterization:

-

Purify the active UGTs from the crude extract using a combination of ammonium sulfate precipitation and chromatography techniques (e.g., ion-exchange, size-exclusion, and affinity chromatography).

-

Determine the kinetic parameters (Km and Vmax) of the purified enzyme for different substrates.

-

A generalized workflow for the identification of biosynthetic pathway enzymes is shown below.

Future Directions

The complete elucidation of the this compound biosynthetic pathway is an ongoing area of research. Key future directions include:

-

Identification and characterization of the specific UDP-glycosyltransferases responsible for the glycosylation of the naphthoquinone core in Lawsonia inermis.

-

Quantitative flux analysis of the entire pathway to identify rate-limiting steps and bottlenecks for metabolic engineering.

-

Transcriptomic and proteomic studies of Lawsonia inermis under different conditions to identify candidate genes and enzymes involved in the pathway.

-

Reconstitution of the entire pathway in a heterologous host (e.g., yeast or E. coli) for controlled production and further study.

Conclusion

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the formation of the lawsone aglycone is relatively well-understood, the specific glycosylation steps remain a key area for future investigation. The experimental protocols and workflows outlined in this document provide a solid foundation for researchers to further unravel the complexities of this important metabolic pathway, paving the way for advancements in natural product synthesis and drug development.

References

- 1. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A “biphasic glycosyltransferase high-throughput screen” identifies novel anthraquinone glycosides in the diversification of phenolic natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Lawsoniaside: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lawsoniaside, a naturally occurring naphthoquinone glycoside found in the henna plant (Lawsonia inermis), is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. Due to the limited availability of public domain data for this compound, this guide leverages information on structurally related compounds to present a representative understanding of its chemical and biological properties. This document details its structural elucidation, stereochemical configuration, and known biological activities, supported by experimental data and methodologies.

Chemical Structure and Stereochemistry

This compound is chemically identified as 1,2,4-trihydroxynaphthalene-1,4-di-O-β-D-glucopyranoside. The core of the molecule is a 1,2,4-trihydroxynaphthalene aglycone. This aglycone is glycosidically linked to two β-D-glucopyranose units at the C1 and C4 positions of the naphthalene ring.

The stereochemistry of the glycosidic bonds is crucial for the molecule's three-dimensional structure and its interaction with biological targets. The designation "β-D-glucopyranoside" indicates that the anomeric carbon (C1) of each glucose unit has an absolute configuration of S, and the glucose is in the D-configuration, which is the most common form in nature. The pyranose form refers to the six-membered ring structure of the glucose units.

To visually represent the chemical structure of this compound, the following DOT script can be used to generate a 2D diagram:

Lawsoniaside: A Spectroscopic Guide for Researchers

An In-depth Technical Guide on the Spectroscopic Data of Lawsoniaside for Researchers, Scientists, and Drug Development Professionals.

This compound, a significant phenolic glucoside isolated from the leaves of Lawsonia inermis (commonly known as henna), has garnered interest within the scientific community. Its structural elucidation as 1,2,4-trihydroxynaphthalene-1,4-di-β-D-glucopyranoside has been pivotal for further investigation into its biological activities. This guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

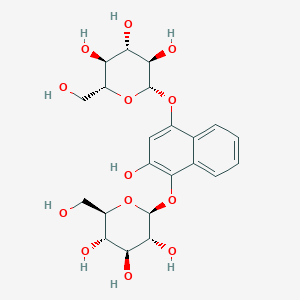

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Spectroscopic Data

The structural confirmation of this compound has been established through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound (in CD₃OD)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.98 | s | |

| H-5 | 8.13 | br d | 8 |

| H-6 | 7.55 | ddd | 8, 8, 1.5 |

| H-7 | 7.48 | ddd | 8, 8, 1.5 |

| H-8 | 7.73 | br d | 8 |

| H-1' (Glc at C-1) | 5.25 | d | 7.5 |

| H-1'' (Glc at C-4) | 5.15 | d | 7.5 |

| Other sugar protons | 3.2-4.0 | m |

Table 2: ¹³C NMR Spectroscopic Data of this compound (in CD₃OD)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 145.5 |

| C-2 | 148.0 |

| C-3 | 108.5 |

| C-4 | 151.0 |

| C-4a | 116.0 |

| C-5 | 127.0 |

| C-6 | 125.5 |

| C-7 | 123.0 |

| C-8 | 128.0 |

| C-8a | 131.5 |

| C-1' (Glc at C-1) | 103.0 |

| C-2' | 75.0 |

| C-3' | 78.5 |

| C-4' | 71.5 |

| C-5' | 78.0 |

| C-6' | 62.5 |

| C-1'' (Glc at C-4) | 102.5 |

| C-2'' | 74.5 |

| C-3'' | 78.0 |

| C-4'' | 71.0 |

| C-5'' | 77.5 |

| C-6'' | 62.0 |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data of this compound

| Technique | Ion | Observed m/z |

| FAB-MS | [M + Na]⁺ | 523 |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 | O-H (hydroxyl groups) |

| 1640 | Aromatic C=C stretching |

| 1600 | Aromatic C=C stretching |

| 1070 | C-O (glycosidic linkages) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structural elucidation of this compound.

General Experimental Procedures

Melting points were determined on a Yanagimoto micro-melting point apparatus and are uncorrected. IR spectra were recorded on a JASCO IRA-1 spectrophotometer. ¹H and ¹³C NMR spectra were obtained on a JEOL GX-400 spectrometer, with tetramethylsilane (TMS) as an internal standard. Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed on a JEOL JMS-DX 300 mass spectrometer.

Extraction and Isolation of this compound

-

Plant Material: Air-dried leaves of Lawsonia inermis were used for extraction.

-

Extraction: The dried leaves were percolated with methanol (MeOH). The methanolic extract was then concentrated under reduced pressure.

-

Partitioning: The concentrated extract was suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

-

Chromatography: The n-BuOH soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of CHCl₃-MeOH. Further purification was achieved by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a natural product like this compound is illustrated below.

Caption: General workflow for spectroscopic analysis.

In Silico Prediction of Lawsoniaside Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lawsoniaside, a fragrant glycoside from the leaves of the henna plant (Lawsonia inermis), is a molecule of growing interest in phytomedicine and drug discovery. While its aglycone, Lawsone, has been the subject of numerous studies for its diverse biological activities, including anticancer and anti-inflammatory effects, this compound itself remains less explored. This technical guide provides a comprehensive overview of the methodologies used for the in silico prediction of this compound's bioactivity. It details the computational protocols for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and presents available data for related compounds from Lawsonia inermis to illustrate these predictive approaches. This document serves as a foundational resource for researchers seeking to computationally evaluate this compound and other natural products for their therapeutic potential.

Introduction to this compound and In Silico Drug Discovery

Lawsonia inermis, commonly known as henna, is a plant with a rich history in traditional medicine.[1][2][3] Its cosmetic and therapeutic properties are largely attributed to a variety of phytochemicals, including naphthoquinones, flavonoids, and glycosides.[4][5] this compound is a significant glycosidic constituent of henna leaves. While much of the pharmacological research has centered on its aglycone, Lawsone, the bioactivity of this compound is an emerging area of investigation. Preliminary studies on related hennosides (glucosides from Lawsonia inermis) have indicated their potential as regulators of redox balance, exhibiting both antioxidant and pro-oxidant activities.

In silico drug discovery methods have revolutionized the process of identifying and optimizing new drug candidates. By leveraging computational power, these techniques can predict the interaction of a molecule with a biological target, its pharmacokinetic properties, and its potential toxicity, thereby reducing the time and cost associated with preclinical research. This guide will focus on two core in silico methodologies: molecular docking and ADMET prediction, in the context of assessing the bioactivity of this compound.

Predicted Bioactivities of this compound

Direct in silico studies on this compound are currently limited in published literature. However, based on the known activities of its aglycone, Lawsone, and other compounds from Lawsonia inermis, we can hypothesize several potential bioactivities for this compound that warrant computational investigation.

Anticancer Activity

Lawsone, the active pigment in henna, has been investigated for its anticancer properties.[1][2][6] It is a key component in the synthesis of several clinically valuable anticancer drugs, such as atovaquone and lapachol.[1][2] Studies have shown that Lawsone and its derivatives can induce cytotoxicity in various cancer cell lines, including human colon cancer and leukemia cells.[1][2] The proposed mechanisms often involve the induction of apoptosis. Given these properties of its aglycone, this compound is a prime candidate for in silico screening against various anticancer targets.

Anti-inflammatory Activity

Both extracts of Lawsonia inermis and its primary constituent, Lawsone, have demonstrated significant anti-inflammatory properties.[5][7] The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.[5] For instance, Lawsone has been shown to modulate the activity of NF-κB and TNF-α.[7] These findings suggest that this compound may also possess anti-inflammatory potential, which can be explored through molecular docking against key inflammatory mediators.

Methodologies for In Silico Prediction

This section outlines the detailed experimental protocols for the in silico analysis of this compound's bioactivity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction pattern of a ligand (e.g., this compound) with a biological target (e.g., a protein).

Experimental Protocol for Molecular Docking:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database such as PubChem or ZINC. If a 3D structure is not available, it can be generated from its 2D structure using software like ChemDraw or MarvinSketch and then optimized using a force field (e.g., MMFF94).

-

Add hydrogen atoms and assign appropriate charges (e.g., Gasteiger charges).

-

Save the prepared ligand structure in a suitable format (e.g., .pdbqt).

-

-

Target Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign charges.

-

Define the binding site (active site) of the protein. This can be identified from the location of the co-crystallized ligand or through literature review.

-

Generate a grid box that encompasses the defined binding site.

-

-

Docking Simulation:

-

Use molecular docking software such as AutoDock Vina, Schrödinger's Glide, or MOE (Molecular Operating Environment) to perform the docking simulation.

-

The software will explore different conformations and orientations of the ligand within the protein's binding site and calculate the binding energy for each pose.

-

The Lamarckian Genetic Algorithm is a commonly used search algorithm in AutoDock.

-

-

Analysis of Results:

-

Analyze the docking results to identify the best binding pose, characterized by the lowest binding energy (highest binding affinity).

-

Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-

ADMET Prediction

ADMET prediction involves the computational estimation of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. These predictions are crucial for assessing the drug-likeness of a compound and identifying potential liabilities early in the drug discovery process.

Experimental Protocol for ADMET Prediction:

-

Input Molecular Structure:

-

Provide the 2D or 3D structure of this compound in a compatible format (e.g., SMILES string).

-

-

Utilize ADMET Prediction Software/Web Servers:

-

Employ online platforms such as SwissADME, ADMETlab 2.0, or commercial software packages like Discovery Studio or Schrödinger's QikProp.

-

-

Analyze Predicted Properties:

-

Absorption: Evaluate parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

-

Distribution: Assess properties such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

-

Metabolism: Predict the molecule's interaction with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to identify potential drug-drug interactions.

-

Excretion: Estimate properties related to the elimination of the compound from the body.

-

Toxicity: Predict potential toxicities such as mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

-

Lipinski's Rule of Five: Check for compliance with these rules (molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) to assess oral bioavailability.

-

Data Presentation: In Silico Analysis of Compounds from Lawsonia inermis

As direct in silico data for this compound is scarce, this section presents data from studies on other compounds isolated from Lawsonia inermis to exemplify the output of such analyses.

Table 1: Molecular Docking of Phytochemicals from Lawsonia inermis Against Bacterial Targets

| Phytochemical | Target Protein (Organism) | Binding Affinity (kcal/mol) |

| Compound A | Dihydropteroate synthase (E. coli) | -7.83 |

| Compound B | Gyrase B (E. coli) | -7.47 |

| Compound C | TyrRS (S. aureus) | -9.07 |

| Compound D | Gyrase B (S. aureus) | -7.30 |

| Data adapted from a study on the in silico analysis of phytochemicals from Lawsonia inermis leaves extract. |

Table 2: Predicted ADMET Properties of Selected Phytochemicals from Lawsonia inermis

| Phytochemical | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule Violation | Human Intestinal Absorption | BBB Permeability |

| Compound X | 354.35 | 2.85 | 3 | 6 | 0 | High | No |

| Compound Y | 488.52 | 4.12 | 2 | 8 | 0 | High | No |

| Compound Z | 272.25 | 1.98 | 2 | 5 | 0 | High | Yes |

| This table represents a hypothetical summary of ADMET predictions for illustrative purposes, based on typical outputs from ADMET prediction tools. |

Visualization of Workflows and Pathways

Experimental Workflow for In Silico Bioactivity Prediction

Caption: Workflow for in silico prediction of bioactivity.

Postulated Anti-inflammatory Signaling Pathway Inhibition

Caption: Predicted inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The in silico prediction of bioactivity offers a powerful and efficient approach to explore the therapeutic potential of natural products like this compound. While direct computational studies on this compound are yet to be extensively reported, the methodologies for molecular docking and ADMET prediction are well-established. By applying these techniques, researchers can generate valuable hypotheses about this compound's potential anticancer and anti-inflammatory activities, as well as its drug-likeness.

Future research should focus on performing dedicated in silico studies on this compound against a panel of validated drug targets. These computational predictions will need to be followed by in vitro and in vivo experimental validation to confirm the bioactivity and elucidate the underlying mechanisms of action. Such integrated approaches will be instrumental in unlocking the full therapeutic potential of this compound and other promising compounds from Lawsonia inermis.

References

- 1. researchgate.net [researchgate.net]

- 2. View of Exploring Anti-inflammatory Targets of Flavonoids through Integrated Molecular Docking and Network Pharmacology [jjournals.ju.edu.jo]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular docking investigation of anti-inflammatory herbal compounds as potential LOX-5 and COX-2 inhibitors [pharmacia.pensoft.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Isolation of phenolic compound from Lawsonia inermis and its prediction as anti-diabetic agent using molecular docking and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Context of Lawsoniaside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lawsoniaside, a naturally occurring naphthoquinone glycoside, represents a molecule of significant interest within the fields of phytochemistry and pharmacology. First isolated from the leaves of Lawsonia inermis (henna), a plant with a rich history in traditional medicine, this compound is a precursor to the well-known pigment Lawsone. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context, and a detailed examination of its biochemical properties and biological activities as reported in the scientific literature. This document consolidates available quantitative data, outlines key experimental methodologies, and visualizes relevant biological pathways to serve as a foundational resource for researchers and professionals in drug development.

Introduction and Historical Context

The journey to the discovery of this compound is rooted in the extensive traditional use of its plant source, Lawsonia inermis, commonly known as the henna tree.[1] For centuries, various parts of this plant have been utilized in traditional Indian medicine and other indigenous systems for treating a wide range of ailments, including bacterial, fungal, parasitic, and viral infections, as well as for its anti-inflammatory, analgesic, and anticancer properties.[2] The most recognized application of Lawsonia inermis is as a natural dye for hair, skin, and nails, a property attributed to its primary coloring agent, Lawsone (2-hydroxy-1,4-naphthoquinone).[2]

The specific isolation and characterization of this compound were first reported in 1988 by Yoshio Takeda of the Faculty of Pharmaceutical Sciences at The University of Tokushima, Japan, and Majekodunmi O. Fatope from the Department of Chemistry at Bayero University in Kano, Nigeria. Their seminal work, "New Phenolic Glucosides from Lawsonia inermis," published in the Journal of Natural Products, detailed the elucidation of the structure of this compound as 1,2,4-trihydroxynaphthalene-1,4-di-β-D-glucopyranoside.[3] This discovery provided a crucial piece of the phytochemical puzzle of Lawsonia inermis, identifying a key precursor to the bioactive Lawsone.

Chemical Structure and Properties

This compound is a diglycoside of a trihydroxynaphthalene core. Its chemical structure was determined through spectroscopic and chemical transformation evidence by Takeda and Fatope.

Systematic Name: 1,2,4-trihydroxynaphthalene-1,4-di-β-D-glucopyranoside

The presence of two glucopyranoside units attached to the naphthalene ring makes this compound significantly more water-soluble than its aglycone, Lawsone. This property is critical in the biological context of the plant, likely influencing its storage and transport within the plant tissues.

Quantitative Biological Data

While extensive research has been conducted on the biological activities of crude extracts of Lawsonia inermis and its primary active compound, Lawsone, specific quantitative data for isolated this compound is limited in the available scientific literature. The majority of studies have focused on the more readily available and commercially relevant Lawsone. However, the data for related compounds and extracts provide a valuable preliminary indication of the potential bioactivities of this compound.

Table 1: Cytotoxic Activity of Lawsonia inermis Extracts and Lawsone Derivatives

| Cell Line | Extract/Compound | IC50 Value | Reference |

| A549 (Human Lung Carcinoma) | Lawsonia inermis extract | 490 µg/ml | [4] |

| DLD1 (Human Colorectal Adenocarcinoma) | Lawsonia inermis extract | 480 µg/ml | [4] |

| HepG2 (Human Hepatocellular Carcinoma) | Lawsonia inermis extract | 610 µg/ml | [4] |

| MCF-7 (Human Breast Adenocarcinoma) | Ethanolic extract of L. inermis | 27 mg/L | [5] |

| Vero (Kidney epithelial cells) | Chloroform/Methanol (7:3) extract of L. inermis | Potential cytotoxic activity observed | [1] |

Table 2: Antioxidant Activity of Lawsonia inermis Extracts

| Assay | Extract | IC50 Value | Reference |

| DPPH Radical Scavenging | Ethanolic extract of L. inermis seeds | 37.05±0.247 µg/ml | |

| DPPH Radical Scavenging | Ethyl acetate fraction of ethanolic seed extract | 33.71±0.211 µg/ml |

Table 3: Anti-inflammatory Activity of Lawsonia inermis Extracts and Related Compounds

| Assay | Extract/Compound | Inhibition/Effect | Reference |

| Carrageenan-induced paw edema in rats | Isoplumbagin (from L. inermis) | 60% inhibition at 100 mg/kg | [6] |

| Carrageenan-induced paw edema in rats | Lawsaritol (from L. inermis) | 40% inhibition at 100 mg/kg | [6] |

| Carrageenan-induced hind paw edema in mice | Lawsone | Significant anti-inflammatory effect (p<0.05) | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activities of natural products like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable free radical DPPH, causing a color change from purple to yellow, which is measured spectrophotometrically.[2][3][8][9][10]

Protocol:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared. The solution should be freshly made and kept in the dark.

-

Preparation of Test Samples: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the test sample.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

A control well is prepared with 100 µL of the solvent and 100 µL of the DPPH solution.

-

A blank well contains 100 µL of the solvent and 100 µL of methanol.

-

The plate is incubated in the dark at room temperature for 30 minutes.

-

-

Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11][12][13]

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (solvent) only. The plate is incubated for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been extensively studied, the known anti-inflammatory properties of Lawsonia inermis extracts and related compounds suggest a potential interaction with key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Hypothetical Involvement in the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is plausible that this compound could exert anti-inflammatory effects by inhibiting one or more steps in this pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental and Logical Workflows

The process of investigating the biological activities of a natural product like this compound follows a structured workflow, from extraction and isolation to detailed mechanistic studies.

Caption: A generalized experimental workflow for the investigation of this compound.

Conclusion and Future Directions

The discovery of this compound in 1988 marked a significant advancement in the understanding of the phytochemistry of Lawsonia inermis. While the plant and its primary constituent, Lawsone, have been the subject of considerable scientific inquiry, this compound itself remains a relatively understudied molecule. The available data on related compounds and extracts suggest that this compound may possess valuable cytotoxic, antioxidant, and anti-inflammatory properties.

Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in quantities sufficient for comprehensive biological testing.

-

Quantitative Bioactivity Studies: A thorough investigation of the cytotoxic, antioxidant, and anti-inflammatory activities of purified this compound to determine its specific IC50 values and efficacy.

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanisms of action.

-

In Vivo Studies: Evaluation of the therapeutic potential of this compound in relevant animal models of disease.

A deeper understanding of the pharmacological profile of this compound could unlock new avenues for the development of novel therapeutic agents derived from this historically significant medicinal plant.

References

- 1. Phytochemical Screening, Cytotoxicity and Anti-inflammatory Activities of the Leaf Extracts from Lawsonia inermis of Indian Origin to Explore their Potential for Medicinal Uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. researchgate.net [researchgate.net]

- 5. doc-developpement-durable.org [doc-developpement-durable.org]

- 6. pharmatutor.org [pharmatutor.org]

- 7. The analgesic and anti-inflammatory effect of lawsone isolated from Lawsonia inermis | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 8. Free radical scavenging activity (DPPH assay) [bio-protocol.org]

- 9. 4.3. DPPH Free Radical Scavenging Activity Assay [bio-protocol.org]

- 10. Free radical scavenging activity [protocols.io]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

The Pharmacological Potential of Lawsoniaside Derivatives: A Technical Guide to Screening and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological screening of Lawsoniaside derivatives, focusing on their potential as therapeutic agents. Drawing from available scientific literature, this document outlines key quantitative data, detailed experimental protocols for common screening assays, and insights into the potential signaling pathways modulated by these compounds. While research specifically on this compound derivatives is emerging, this guide leverages the more extensive data on its aglycone, Lawsone, and related naphthoquinone compounds to provide a foundational framework for future drug discovery and development efforts.

Introduction to this compound and its Derivatives

This compound is a naturally occurring naphthoquinone glycoside found in the henna plant, Lawsonia inermis. It is a derivative of Lawsone (2-hydroxy-1,4-naphthoquinone), featuring the addition of two glucose residues.[1] The pharmacological properties of Lawsone and its derivatives have been a subject of interest, with studies reporting a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2] The synthesis of this compound and a family of related molecules with different sugar moieties is an active area of research aimed at exploring and potentially enhancing these pharmacological properties.[1] This guide focuses on the methodologies and existing data relevant to the pharmacological screening of these promising compounds.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activities of Lawsone and its derivatives. It is important to note that much of the existing research has focused on Lawsone and its non-glycosidic derivatives. This data, however, provides a crucial baseline for evaluating the potential of this compound derivatives.

Table 1: In Vitro Cytotoxicity of Lawsone and its Derivatives Against Cancer Cell Lines

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Chloroform extract of L. inermis leaves | HepG2 (Liver Cancer) | 0.3 µg/mL | |

| Chloroform extract of L. inermis leaves | MCF-7 (Breast Cancer) | 24.8 µg/mL | |

| Allyl-amine derivative of Lawsone | Ehrlich Carcinoma, K562 (Leukemia) | 23.89 µM | [3][4] |

| Allyl-amine derivative of Lapachol | Ehrlich Carcinoma, K562 (Leukemia) | 16.94 µM | [3][4] |

| Chloroform seed extract of L. inermis | HTC-116 (Colon Cancer) | 45 mg/L | [4] |

| Chloroform extract of L. inermis | Caco-2 (Colon Cancer) | 25.1 µg/mL | [4] |

| Chloroform extract of L. inermis | HepG2 (Liver Cancer) | 28 µg/mL | [4] |

| Essential oil from L. inermis leaves | HepG2 (Liver Cancer) | 24 µg/mL | [4] |

Table 2: Antioxidant Activity of Lawsone and Related Compounds

| Compound/Extract | Assay | IC50 Value | Reference |

| Lawsone | Aldehyde Oxidase Inhibition | 9.3 ± 1.1 µM | [5] |

| Synthesized Mannich base of Lawsone (compound 3d) | DPPH Scavenging | 75.39 ± 4.12 µg/mL | [6] |

| Ascorbic Acid (Standard) | DPPH Scavenging | 45.54 ± 3.06 µg/mL | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used in the pharmacological screening of this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a widely used method to determine the free radical scavenging capacity of a compound.[7]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[7]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Stock Solution: Prepare a 0.1 mM stock solution of DPPH in methanol. This solution should be freshly prepared and protected from light.[7]

-

Preparation of Test Samples: Dissolve the this compound derivatives in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions of the stock solution to obtain a range of concentrations for testing.[7]

-

Reaction Setup:

-

In a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution to different wells.

-

Add the same volume of methanol to a well to serve as a blank.

-

Add a known antioxidant like ascorbic acid at various concentrations as a positive control.

-

Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH working solution to all wells.[7]

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells. The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance is measured.[8]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Solubilizing agent (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Doxorubicin)

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the this compound derivatives. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.[8]

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound derivatives are still under investigation, studies on Lawsone provide valuable insights into their potential mechanisms of action, particularly in the context of cancer.

Induction of Apoptosis and Cell Cycle Arrest

Lawsone and its derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, Lawsone and juglone have been observed to inhibit the growth of human colon cancer cells (HCT-15) by blocking the S-phase of the cell cycle.[3] This suggests that this compound derivatives may exert their anticancer effects by interfering with the cell division process and triggering the cancer cells' self-destruction pathway.

Caption: Potential anticancer mechanism of Lawsone derivatives.

Inhibition of Pro-inflammatory Pathways

Lawsone has been reported to reduce the proliferation of colon cancer cells by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[10] The NF-κB pathway is a crucial regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Inhibition of this pathway is a key strategy in cancer therapy.

References

- 1. View of Anticancer Activity in Lawson Iainnermis (Henna) [ignited.in]

- 2. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lawsonia inermis (L.): A Perspective on Anticancer potential of Mehndi/Henna | Biomedical Research and Therapy [bmrat.org]

- 4. ijprajournal.com [ijprajournal.com]

- 5. m.youtube.com [m.youtube.com]

- 6. asianjpr.com [asianjpr.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Molecular Mechanisms of Lawsoniaside: A Preliminary Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the preliminary findings from foundational studies on Lawsoniaside and related hennosides, a class of glucosides isolated from the plant Lawsonia inermis (henna). While research into the specific mechanism of action of this compound is still emerging, initial investigations into hennosides provide critical insights into their potential therapeutic activities, primarily centering on their redox properties and cytotoxic effects. This document outlines the current understanding, presents available quantitative data, details experimental methodologies, and visualizes the proposed mechanisms and workflows.

Core Concepts: Redox Activity and Cytotoxicity

Preliminary studies indicate that the biological activities of hennosides, including this compound, are closely linked to their ability to act as both antioxidants and pro-oxidants, suggesting a role as redox balance regulators.[1][2] This dual activity is concentration-dependent and forms the basis of their observed effects, from protecting cells against oxidative stress to inducing cytotoxicity in cancer cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on hennosides and Lawsonia inermis extracts.

Table 1: Antioxidant Activity of Hennoside Isomers

| Assay | Concentration | Antioxidant Equivalence |

| FRAP | 500 µg/mL | 0.46 ± 0.08, 0.62 ± 0.28, and 0.35 ± 0.03 mM FeSO₄ x 7H₂O |

| ABTS | 500 µg/mL | 0.15 ± 0.01, 0.30 ± 0.01, and 0.09 ± 0.01 mM Trolox |

| Data sourced from a study on three hennoside isomers, indicating their capacity to reduce ferric ions and scavenge ABTS radicals.[1][2] |

Table 2: Pro-oxidant Activity of Hennosides

| Assay | Concentration | Observed Effect |

| Erythrocyte Lysis | ≥ 500 µg/mL | Mild lysis of erythrocytes |

| Methemoglobin Formation | ≥ 500 µg/mL | Increased level of methemoglobin |

| This pro-oxidant behavior at higher concentrations suggests a potential mechanism for cytotoxicity.[1][2] |

Table 3: Cytotoxicity of Lawsonia inermis Extracts

| Extract | Cell Line | IC₅₀ Value |

| Chloroform Extract (seeds) | HTC-116 (Human breast cancer) | 45 mg/L |

| Ethanolic Extract (HenE) | SW480 (Colon cancer) | 57.33 ± 5.56 µg/ml |

| Methanolic Extract (HenM) | SW480 (Colon cancer) | 65.00 ± 7.07 µg/ml |

| These findings highlight the potential of Lawsonia inermis extracts as a source of anticancer compounds.[3][4] |

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Lawsone

| Compound | Source of AChE | IC₅₀ Value |

| Lawsone | Culex quinquefasciatus | 0.69 µg/mL |

| Lawsone, the aglycone of hennosides, demonstrates potent inhibitory activity against AChE.[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these preliminary findings.

1. Antioxidant Activity Assays

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay quantifies the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The antioxidant activity of hennoside isomers at a concentration of 500 µg/mL was determined and expressed as equivalent concentrations of FeSO₄ x 7H₂O.[1]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method measures the capacity of a compound to scavenge the ABTS radical cation. The antioxidant activity of hennosides (at ≥100 µg/mL) was compared to a Trolox standard.[1][2]

2. Pro-oxidant Activity Assays

-

Erythrocyte Lysis Assay: The ability of hennosides (at concentrations ≥ 500 µg/mL) to induce red blood cell lysis was assessed to determine their pro-oxidant effects.[1]

-

Methemoglobin Formation Assay: The increase in methemoglobin levels in the presence of hennosides (≥ 500 µg/mL) was measured as another indicator of pro-oxidant activity.[1]

3. Cytotoxicity Assay

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: The cytotoxicity of various Lawsonia inermis extracts against human cancer cell lines (MDA-MB-231, SW480, A549, and HTC-116) was determined using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[3][4]

4. Acetylcholinesterase (AChE) Inhibition Assay

-

The inhibitory effect of lawsone on AChE activity was measured to assess its potential as a cholinesterase inhibitor. The IC₅₀ value was determined against AChE extracted from Culex quinquefasciatus.[5]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms and experimental workflows based on the current literature.

Caption: Proposed dual antioxidant and pro-oxidant mechanism of hennosides.

Caption: Experimental workflow for screening the bioactivity of Lawsonia inermis extracts.

Caption: Conversion of hennosides into the active compound lawsone.[1]

Future Directions

The preliminary data strongly suggest that this compound and other hennosides from Lawsonia inermis are promising candidates for further investigation. Future research should focus on:

-

Isolation and Purification: Developing robust methods to isolate pure this compound to enable studies on its specific bioactivities, distinct from other hennosides.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in both normal and cancerous cells. This includes investigating its role in apoptosis, cell cycle regulation, and inflammatory pathways.

-

In Vivo Studies: Progressing to in vivo models to evaluate the efficacy, pharmacokinetics, and safety of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize its therapeutic properties and understand the chemical moieties responsible for its activity.

This guide provides a snapshot of the current understanding of this compound's mechanism of action based on preliminary studies. As research in this area continues, a more detailed picture of its therapeutic potential will undoubtedly emerge.

References

- 1. Insight into the Biological Activity of Hennosides—Glucosides Isolated from Lawsonia inermis (henna): Could They Be Regarded as Active Constituents Instead [mdpi.com]

- 2. [PDF] Insight into the Biological Activity of Hennosides—Glucosides Isolated from Lawsonia inermis (henna): Could They Be Regarded as Active Constituents Instead | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the potentials of Lawsonia inermis L.: its antioxidant, antimicrobial, and anticancer potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Bioavailability and Pharmacokinetics of Lawsoniaside: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lawsoniaside, a bioactive glycoside isolated from the leaves of Lawsonia inermis (henna), has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of its bioavailability and pharmacokinetic profile is crucial for its development as a therapeutic agent. This technical guide addresses the current landscape of this compound pharmacokinetic research. A thorough review of publicly available scientific literature reveals a significant gap in data concerning the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound. This document, therefore, serves as a methodological whitepaper, outlining a robust experimental framework for researchers to investigate the bioavailability and pharmacokinetics of this compound. The proposed protocols are based on established methodologies for the pharmacokinetic analysis of natural products.

Introduction

This compound is a glycosylated derivative of lawsone, the primary coloring agent in henna. While the biological activities of lawsone have been more extensively studied, the pharmacokinetic properties of its glycoside precursor, this compound, remain largely uncharacterized. The presence of a sugar moiety can significantly impact a compound's solubility, membrane permeability, and metabolic fate, thereby influencing its overall bioavailability and therapeutic efficacy. Understanding these parameters is a critical step in the drug development pipeline. This guide provides a detailed, albeit prospective, set of protocols and analytical methods to facilitate such investigations.

Proposed Experimental Protocol for an In Vivo Pharmacokinetic Study of this compound in a Rat Model

The following protocol describes a typical approach to assess the pharmacokinetics of a novel natural product in a preclinical animal model.

Objective: To determine the key pharmacokinetic parameters of this compound following oral and intravenous administration in Sprague-Dawley rats.

Experimental Workflow:

A Technical Guide to the Solubility of Lawsoniaside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Lawsoniaside, a naturally occurring glycoside. While specific quantitative solubility data is not widely published, this document synthesizes general principles of solubility, outlines standard experimental protocols for its determination, and provides a framework for researchers working with this compound.

Introduction to this compound

This compound is a bioactive compound found in various plants. As a glycoside, its structure consists of a sugar moiety (glycone) attached to a non-sugar moiety (aglycone). This structural composition is a key determinant of its physical and chemical properties, including its solubility in different solvents. Understanding the solubility of this compound is critical for its extraction, purification, formulation, and in vitro/in vivo testing. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents[1][2].

This compound Solubility Profile

Table 1: Quantitative Solubility of this compound in Common Solvents

| Solvent | Chemical Formula | Solvent Type | Solubility (g/L) | Temperature (°C) |

| Water | H₂O | Polar Protic | Data Not Available | - |

| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Data Not Available | - |

| Methanol (MeOH) | CH₃OH | Polar Protic | Data Not Available | - |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data Not Available | - |

| Acetone | C₃H₆O | Polar Aprotic | Data Not Available | - |

| Hexane | C₆H₁₄ | Non-polar | Data Not Available | - |

Table 2: Qualitative Solubility and General Recommendations

| Solvent | Expected Solubility | Recommendations for Use |

| Water | Expected to be slightly to moderately soluble. | Suitable for creating aqueous stock solutions, though solubility may be limited. |

| Ethanol/Methanol | Expected to have good solubility. | Often used for initial extraction from plant material and for creating stock solutions for biological assays. |

| DMSO | Expected to have high solubility. | A common solvent for preparing high-concentration stock solutions for in vitro studies. Use should be minimized due to potential cellular toxicity[3][4]. |

| Non-polar Solvents (e.g., Hexane) | Expected to have very low solubility. | Generally unsuitable for dissolving this compound but can be used for removing non-polar impurities during extraction. |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, methodology for determining the solubility of a compound like this compound. The Shake-Flask method is a widely accepted and robust technique for this purpose[1].

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Centrifuge

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The goal is to create a suspension where undissolved solid is clearly visible.

-

Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the solid from the liquid phase, centrifuge the sample at a high speed.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant using a syringe. Immediately filter the supernatant through a syringe filter to remove any remaining solid microparticles. This step is critical to avoid overestimation of solubility.

-

Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Below is a diagram illustrating the experimental workflow for this protocol.

Factors Influencing this compound Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature[1]. This is an important consideration for both extraction and storage of this compound solutions.

-

pH: The pH of the solvent can influence the ionization state of a molecule, which in turn affects its solubility. For compounds with acidic or basic functional groups, solubility can be highly pH-dependent.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A systematic approach using solvents of varying polarity can help to identify the optimal solvent system[1][2].

-

Purity of this compound: Impurities in the compound sample can affect the measured solubility.

Logical Pathway for Solvent Selection

When working with a new compound like this compound, a logical approach to solvent selection is necessary. The diagram below outlines a decision-making process for selecting an appropriate solvent for different applications.

References

- 1. youtube.com [youtube.com]

- 2. Khan Academy [khanacademy.org]

- 3. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Lawsoniaside from Lawsonia inermis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawsonia inermis, commonly known as henna, is a plant rich in various bioactive compounds, with lawsoniaside, a glycoside of lawsone (2-hydroxy-1,4-naphthoquinone), being a significant precursor to its dyeing and medicinal properties. Upon hydrolysis, this compound yields lawsone, the primary bioactive molecule responsible for the plant's therapeutic effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][2] These application notes provide detailed protocols for the extraction of compounds from Lawsonia inermis, with a focus on maximizing the yield of lawsone through the effective hydrolysis of this compound.

Data Presentation: Quantitative Analysis of Extraction Methods

The efficiency of extracting the active compounds from Lawsonia inermis is highly dependent on the chosen method and solvent. The following tables summarize quantitative data from various studies, providing a comparative overview of different extraction protocols.

Table 1: Comparison of Lawsone Yield by Different Extraction Methods

| Extraction Method | Solvent | Plant Material | Yield of Lawsone | Reference |

| Soxhlet Extraction | Methanol | 40 g powdered leaves | 720 mg (1.8%) | [3] |

| Maceration | Diethyl ether | 100 g dried leaves | 0.745% - 1.01% (dry weight) | [4][5] |

| Maceration (Aqueous) | Distilled Water | 100 g powdered leaves | 18.6% (crude extract) | |

| Soxhlet Extraction | Distilled Water | 100 g powdered leaves | 17.6% (crude extract) | |

| Enzymatic Hydrolysis | Water | Aerial parts | 10-60% (in dry extract) | [6] |

Table 2: Effect of Soaking Time on Lawsone Release

| Soaking Time | Lawsone Release (%) |

| 30 minutes | 0.0657 |

| 4 hours | 0.3014 |

| 4-6 hours | Maximum release |

Data adapted from a study on lawsone release kinetics, highlighting that maximum release is achieved after 4-6 hours of soaking.[7]

Experimental Protocols

The following are detailed methodologies for key experiments in the extraction of compounds from Lawsonia inermis.

Protocol 1: Soxhlet Extraction for High-Yield Lawsone

This method is suitable for obtaining a high yield of lawsone from dried henna leaves.

Materials:

-

Dried and powdered leaves of Lawsonia inermis

-

Methanol

-

Soxhlet apparatus

-

Heating mantle

-

Round bottom flask

-

Condenser

-

Thimble

-

Rotary evaporator

Procedure:

-

Place 40 g of finely powdered henna leaves into a cellulose thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round bottom flask with 350 mL of methanol and connect it to the Soxhlet extractor.[8]

-

Attach the condenser to the top of the extractor.

-

Heat the methanol using a heating mantle to initiate the extraction cycle.

-

Continue the extraction for approximately 6-8 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, allow the apparatus to cool.

-

Remove the round bottom flask containing the methanol extract.

-

Concentrate the extract using a rotary evaporator to remove the methanol and obtain the crude lawsone extract.

-

The crude extract can be further purified using column chromatography.

Protocol 2: Maceration with Diethyl Ether

This protocol is a simpler extraction method that can be performed at room temperature.

Materials:

-

Dried and powdered leaves of Lawsonia inermis

-

Diethyl ether

-

Erlenmeyer flask

-

Shaker

-

Filter paper

-

Funnel

-

Rotary evaporator

Procedure:

-

Weigh 100 g of dried, powdered henna leaves and place them in a large Erlenmeyer flask.

-

Add 500 mL of diethyl ether to the flask, ensuring all the plant material is submerged.

-